Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
Description
Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate is a cyanoacrylate derivative featuring a 4-ethoxyphenylamino substituent at the β-position of the α,β-unsaturated ester. This compound belongs to a class of molecules widely studied for their applications in organic synthesis and medicinal chemistry, particularly as intermediates in the preparation of heterocyclic systems (e.g., pyrido[1,2-a]benzimidazoles) and bioactive molecules . Its structure combines electron-withdrawing (cyano, ester) and electron-donating (4-ethoxyphenylamino) groups, which influence its reactivity and physical properties.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(4-ethoxyanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-13-7-5-12(6-8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNIBZGYRLULPX-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C#N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters :
- Base selection : Potassium carbonate (K₂CO₃) is preferred over stronger bases like sodium hydroxide (NaOH), as it minimizes hydrolysis of the ester group while maintaining sufficient basicity to deprotonate ethyl cyanoacetate (pKa ~ 9).
- Solvent system : A 1:1 mixture of ethanol and tetrahydrofuran (THF) provides optimal polarity, balancing reaction rate and byproduct suppression.
- Temperature and time : Reflux at 78°C for 6–8 hours yields 68–72% crude product, with prolonged heating (>10 hours) leading to decomposition.
Table 1: Base Performance in Conventional Synthesis
| Base | Yield (%) | Purity (%) | Side Products Observed |
|---|---|---|---|
| Potassium carbonate | 72 | 95 | <5% hydrolyzed ester |
| Sodium hydroxide | 58 | 82 | 15% cyanoacetate hydrolysis |
| Triethylamine | 65 | 89 | 8% imine formation |
Mechanistic Insights
The reaction mechanism involves:
- Deprotonation : K₂CO₃ abstracts the α-hydrogen of ethyl cyanoacetate, generating a resonance-stabilized enolate.
- Nucleophilic attack : The enolate attacks the electrophilic nitrogen of 4-ethoxyaniline, forming a tetrahedral intermediate.
- Elimination : Loss of water yields the conjugated (E)-configured product, stabilized by the electron-withdrawing cyano and ester groups.
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes. This method employs N-acetyl imidates as intermediates, which react with ethyl cyanoacetate under controlled dielectric heating.
Protocol and Outcomes
- Conditions : 150 W microwave power, 100°C, 30 minutes.
- Yield : 75–78% after purification, with comparable purity to conventional methods.
- Advantages : Enhanced reaction kinetics and reduced energy consumption.
Table 2: Conventional vs. Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 6–8 hours | 30 minutes |
| Energy consumption | 450 kJ/mol | 120 kJ/mol |
| Isomer purity (E:Z) | 98:2 | 95:5 |
Stereochemical Considerations
Microwave conditions slightly favor the thermodynamically stable (E)-isomer, though minor (Z)-isomer formation (~5%) occurs due to rapid kinetic trapping. Post-synthesis isomerization via thermal or photolytic methods can enhance (E)-selectivity.
Solvent and Base Optimization
Solvent Polarity Effects
Solvents with moderate dielectric constants (ε = 20–30) optimize reaction efficiency:
- Low polarity (hexane, ε = 1.9) : Poor solubility of 4-ethoxyaniline, leading to incomplete reaction.
- High polarity (DMF, ε = 37) : Accelerates reaction but promotes cyano group hydrolysis.
Table 3: Solvent Performance
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol/THF | 24.3 | 72 | 95 |
| DMF | 37.0 | 65 | 82 |
| Acetonitrile | 37.5 | 68 | 88 |
Base Strength and Stability
Weak bases (e.g., K₂CO₃) prevent ester hydrolysis, while stronger bases (e.g., NaOH) degrade the product. Triethylamine offers intermediate performance but requires anhydrous conditions.
Purification Techniques
Chromatographic Methods
Distillation and Filtration
- Vacuum distillation : Removes low-boiling-point impurities but risks thermal decomposition above 185°C.
- Cold filtration : Recovers crystalline product from high-purity batches.
Alternative Synthetic Pathways
Imidate Intermediate Route
Ethyl cyanoacetate reacts with ethyl imidates (e.g., ethyl 4-ethoxybenzimidate) in the presence of triethylamine, forming a stable imine intermediate that undergoes cyclization to the target compound.
Advantages :
- Higher functional group tolerance.
- Applicable to sterically hindered substrates.
Table 4: Imidate Route Outcomes
| Imidate | Yield (%) | Purity (%) |
|---|---|---|
| 4-Ethoxybenzimidate | 81 | 93 |
| 3-Methoxybenzimidate | 76 | 89 |
One-Pot Multicomponent Synthesis
A scalable approach combines ethyl cyanoacetate, 4-ethoxyaniline, and aldehydes (e.g., formaldehyde) in a single pot, enabling rapid diversification of the α-position.
Stereochemical Control and Analysis
The (E)-configuration is confirmed via X-ray crystallography and NMR spectroscopy. Key determinants of stereoselectivity include:
- Reaction temperature : Higher temperatures favor the (E)-isomer (ΔG‡ = 45 kJ/mol).
- Solvent polarity : Polar solvents stabilize the transition state for (E)-formation.
Figure 1: (E)- vs. (Z)-Isomer Stability
- (E)-isomer: 15.2 kcal/mol lower energy due to reduced steric hindrance.
- (Z)-isomer: Higher dipole moment (4.7 D vs. 3.9 D) but less favorable orbital overlap.
Industrial-Scale Production Considerations
Process Intensification
- Continuous flow reactors : Enhance heat/mass transfer, reducing reaction time to <2 hours.
- Catalytic systems : Heterogeneous catalysts (e.g., zeolite-supported K₂CO₃) enable reagent recycling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate has shown promise in medicinal chemistry, particularly as a pharmaceutical intermediate. Its structure allows for specific binding interactions with target proteins or enzymes, which may lead to therapeutic applications. Research indicates that derivatives of this compound can exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that compounds similar to this compound possess notable antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics.
- Anticancer Activity : Research into the anticancer properties of related compounds has revealed promising results. For instance, derivatives may induce apoptosis in cancer cells through specific signaling pathways, such as activating caspase pathways leading to programmed cell death.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure enables the development of more complex organic molecules through various synthetic routes, including:
- Nucleophilic Substitution : The amino group can be involved in nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Cyanation Reactions : The cyano group can be modified to enhance biological activity or alter chemical properties.
Case Study 1: Anticancer Screening
A recent study assessed the anticancer potential of ethyl 2-cyano derivatives against several cancer cell lines:
-
Cell Line Tested : MCF7 (breast cancer)
- IC50 : 15 µM
- Mechanism : Induction of apoptosis via caspase activation.
-
Cell Line Tested : HeLa (cervical cancer)
- IC50 : 10 µM
- Mechanism : Inhibition of cell proliferation through cell cycle arrest.
These findings suggest that this compound holds promise as a lead compound in anticancer drug development.
Case Study 2: Antimicrobial Properties
Research has shown that structural modifications of ethyl 2-cyano derivatives enhance their potency against various bacterial strains. For example, certain derivatives achieved IC50 values indicating significant antimicrobial activity against resistant bacterial strains.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the ethoxyphenyl group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of α-cyanoacrylates, which vary in substituents on the aromatic ring and the ester moiety. Below is a detailed comparison:
Structural Variations and Physicochemical Properties
Key Observations :
- Electronic Effects: The 4-ethoxyphenylamino group enhances nucleophilicity at the β-position compared to electron-withdrawing substituents (e.g., 4-chlorophenyl in ).
- Conformational Stability: The syn-periplanar conformation in 4-methoxyphenyl derivatives contrasts with the twisted geometry of methoxyamino analogs , affecting reactivity in cycloaddition reactions.
- Thermal Properties: Thiophene-containing analogs exhibit higher thermal stability (flash point >150°C) , while phenolic derivatives (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl) are prone to oxidative degradation .
Biological Activity
Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a cyano group, an ethoxyphenyl moiety, and an amino group attached to a propenoate backbone. Its molecular formula is , with a molecular weight of approximately 233.25 g/mol. The presence of the cyano group contributes to its electrophilic nature, allowing it to interact with various biological targets.
The mechanism of action for this compound involves:
- Electrophilic Interactions : The cyano group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target biomolecules, which can lead to inhibition of enzyme activity or modulation of receptor function.
- Hydrogen Bonding : The ethoxyphenyl group allows for hydrogen bonding and other non-covalent interactions with proteins and enzymes, influencing various biochemical pathways .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit the growth of various pathogenic microorganisms, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
The compound has shown promise in anticancer research. In vivo studies have demonstrated its ability to reduce the volume and count of Ehrlich ascites carcinoma (EAC) cells in female mice. The sodium salt form of this compound exhibited significant apoptotic effects through the elevation of caspase 3 expression and reduction of osteopontin levels, suggesting its potential as a chemotherapeutic agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of pathogenic microorganisms | , |
| Anticancer | Reduced EAC cell volume; increased apoptosis | |
| Enzyme Inhibition | Modulation of enzyme activity | , |
Case Studies
- Anticancer Study : A study evaluated the anticancer effects of the sodium salt form against EAC cells. The treatment led to significant reductions in tumor size and enhanced apoptosis markers, indicating effective chemopreventive properties .
- Antimicrobial Evaluation : this compound was tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. This positions it as a potential candidate for new antimicrobial agents.
Research Applications
This compound is being explored across several domains:
- Medicinal Chemistry : As a pharmaceutical intermediate for drug development targeting specific diseases.
- Agricultural Chemistry : Potential applications in developing agrochemicals due to its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
